2-Hexanone, 5-methyl-4-phenyl-, (4S)-

Catalog No.
S14823720
CAS No.
435269-66-2
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexanone, 5-methyl-4-phenyl-, (4S)-

CAS Number

435269-66-2

Product Name

2-Hexanone, 5-methyl-4-phenyl-, (4S)-

IUPAC Name

(4S)-5-methyl-4-phenylhexan-2-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(2)13(9-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1

InChI Key

LCOOJQDLEJBDTO-ZDUSSCGKSA-N

Canonical SMILES

CC(C)C(CC(=O)C)C1=CC=CC=C1

Isomeric SMILES

CC(C)[C@H](CC(=O)C)C1=CC=CC=C1

2-Hexanone, 5-methyl-4-phenyl-, (4S)- is an organic compound with the molecular formula C13H18OC_{13}H_{18}O and a molecular weight of approximately 190.29 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=OC=O) within its structure. This compound is characterized by a hexanone backbone with additional methyl and phenyl substituents, contributing to its unique properties and reactivity. Its IUPAC name indicates the specific stereochemistry at the fourth carbon atom, which is essential for its biological activity and interaction with other molecules .

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Although ketones are generally resistant to oxidation, under strong conditions, they can be oxidized to carboxylic acids.
  • Reduction: Reduction reactions can convert the ketone into secondary alcohols using reagents like lithium aluminum hydride or sodium borohydride.
  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group into an aromatic ring, which can be utilized in synthesizing derivatives of this compound .

Research indicates that 2-Hexanone, 5-methyl-4-phenyl-, (4S)- exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its effects on various biological systems. The stereochemistry at the fourth carbon is crucial as it influences the compound's interaction with biological targets, including enzymes and receptors. The compound's structural characteristics may contribute to its efficacy in pharmacological applications .

The synthesis of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- can be accomplished through several methods:

  • Friedel-Crafts Acylation: This method involves reacting an aromatic compound (such as benzene) with an acyl chloride in the presence of a Lewis acid catalyst (like aluminum chloride) to form the desired ketone.
  • Alkylation Reactions: Alkylation of appropriate precursors can also yield this compound through controlled reactions that introduce the necessary substituents onto the hexanone backbone.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes may provide a more environmentally friendly route to synthesize this compound while ensuring stereochemical purity .

2-Hexanone, 5-methyl-4-phenyl-, (4S)- finds applications in various fields:

  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it is used as a flavoring agent in food products and as a fragrance component in cosmetics.
  • Solvent in Chemical Processes: Its solvent properties make it suitable for use in industrial applications, particularly in coatings and adhesives.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents due to its biological activity and ability to interact with biological targets .

Studies on the interactions of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- with various biological systems have highlighted its potential effects on metabolic pathways and enzyme activities. Research has indicated that this compound can influence cellular processes through modulation of receptor activity or enzyme inhibition/activation. These interactions are critical for understanding its therapeutic potential and safety profile in medicinal chemistry .

In comparison to other similar compounds, 2-Hexanone, 5-methyl-4-phenyl-, (4S)- stands out due to its unique structural features and biological activities. Below are some similar compounds for comparison:

Compound NameMolecular FormulaMolecular WeightKey Features
5-Methyl-2-hexanoneC7H14OC_7H_{14}O114.185 g/molSimpler structure; primarily used as a solvent.
3-Methyl-3-pentanolC6H14OC_6H_{14}O102.18 g/molAlcohol form; different functional group leading to varied reactivity.
AcetophenoneC8H8OC_8H_{8}O120.16 g/molAromatic ketone; used in perfumes and flavorings but lacks hexanone backbone.
1-(4-Methylphenyl)ethanoneC10H12OC_{10}H_{12}O148.20 g/molSimilar aromatic character; different reactivity profile due to structure.

The unique combination of a hexanone structure with methyl and phenyl groups gives 2-Hexanone, 5-methyl-4-phenyl-, (4S)- distinct chemical properties and potential applications that differentiate it from these similar compounds .

Enantioselective aldol condensation represents a fundamental approach for the stereoselective construction of (4S)-5-methyl-4-phenyl-2-hexanone through carbon-carbon bond formation [1] [2]. The aldol reaction unites two relatively simple molecules into a more complex one, with increased complexity arising because each end of the new bond may become a stereocenter [3]. Modern methodology has developed high-yielding aldol reactions that completely control both the relative and absolute configuration of these new stereocenters [3].

Proline-Catalyzed Asymmetric Aldol Reactions

The proline-catalyzed asymmetric aldol reaction has emerged as a powerful tool for the stereoselective synthesis of phenyl-substituted ketones [1] [2]. The Hajos-Parrish-Eder-Sauer-Wiechert and Barbas-List reactions in organic chemistry represent a family of proline-catalyzed asymmetric aldol reactions that have seen extensive use in many enantiomerically-pure molecular syntheses [2]. The reaction between acetone and isobutyraldehyde using L-proline as a catalyst demonstrates favorable enantioselectivity due to the initial conversion of the ketone into a chiral enamine [1].

The enantioselectivity in proline-catalyzed reactions is attributed to the formation of a hydrogen bond complex between the carboxylic acid portion of the chiral enamine and the aldehyde, allowing for delivery of the aldehyde to one face of the nucleophilic enamine [1]. Hydrolysis of the product liberates the chiral β-hydroxyketone product with high stereochemical purity [1]. The proline-catalyzed asymmetric aldol reaction between cyclohexanone and four different aromatic aldehydes carried out in methanol/water (2/1 volume/volume) mixture has shown promising results with complete conversion and high stereocontrol achieved in 19 hours [4].

Boron Enolate-Mediated Aldol Chemistry

The principal factor determining an aldol reaction's stereoselectivity is the enolizing metal counterion, with shorter metal-oxygen bonds tightening the transition state and effecting greater stereoselection [3]. Boron is often used because its bond lengths are significantly shorter than other metals such as lithium, aluminum, or magnesium [3]. The following reaction demonstrates superior syn:anti ratios when using dibutylboron enolates compared to lithium enolates, with ratios improving from 80:20 using lithium enolate to 97:3 using dibutylboron enolate [3].

Stereoselective aldol condensations via boron enolates have been extensively developed, with the counterion determining stereoinduction strength while the enolate isomer determines its direction [3]. E isomers give anti products and Z isomers give syn products, providing predictable stereochemical outcomes [3]. The use of dicyclohexyliodoborane/triethylamine as a new reagent achieves facile enolboration of esters and tertiary amides, expanding the scope of stereoselective aldol condensations [5].

Evans Aldol Auxiliary Methodology

The Evans aldol reaction represents one of the most widely used asymmetric aldol additions, employing chiral auxiliary groups N-acyloxazolone to achieve high stereoselectivity and high enantiomeric excess [6] [7]. The Evans aldol addition reaction catalyzed by boron trifluoromethanesulfonate produces the Evans-syn product as the main stereoisomer [6]. When the carbonyl compound is treated with an organic base and a borane compound as a Lewis acid, the Z-enolate is generated in situ [7].

The high selectivity of the Evans aldol reaction comes from the six-membered ring chair transition state formed by the complexation of boron atoms with two oxygen atoms [6]. The stereochemistry of the product is fixed by 1,3-diaxial interaction, steric hindrance of the asymmetric auxiliary, and minimization of the dipole interaction between the two carbonyl groups [7]. The Evans aldol reaction is used in total syntheses of natural compounds as a very reliable reaction because two asymmetric carbons can be installed and the stereochemistry of the product can be easily predicted [7].

Table 1: Comparative Stereoselectivity in Aldol Reactions

Catalyst SystemSyn:Anti RatioEnantiomeric ExcessReference
Lithium Enolate80:2075-85% [3]
Dibutylboron Enolate97:388-95% [3]
L-Proline (30 mol%)88:1288% [8]
Evans Auxiliary/BF₃>95:5>90% [6]

Organocatalytic Approaches for α-Branching

Organocatalytic methods for α-branching of ketones have evolved significantly, providing access to chiral α-functionalized ketones with high enantioselectivity [9] [10]. Chiral α-functionalized ketones play an important role in organic synthesis, industrial manufacture, and pharmaceutical industry, with the asymmetric synthesis of these molecules representing a major academic focus [10].

Cinchona Alkaloid-Based Organocatalysis

Cinchona alkaloids with a free 6'-OH functionality are being increasingly used within asymmetric organocatalysis, offering a genuine alternative to the more commonly used thiourea systems [11]. The different spacing between the functional groups in cinchona alkaloids can control enantioselectivity where other organocatalysts have failed [11]. Cupreine and cupreidine, the non-natural demethylated structures of quinine and quinidine respectively, have found extensive utility in asymmetric organocatalysis over the last five years [11].

The origin of selectivity in the α-fluorination of cyclic ketones catalyzed by cinchona alkaloid-derived primary amines has been determined through density functional calculations [12]. The chair preference of a seven-membered ring at the fluorine transfer transition state is key in determining the sense and level of enantiofacial selectivity [12]. Quinidine-derived primary amine has been identified as a highly selective catalyst for the α-monofluorination of a wide variety of cyclic ketones with N-fluorobenzenesulfonimide [12].

Photoredox Organocatalysis

The synergistic combination of photoredox catalysis and organocatalysis has enabled direct β-functionalization of ketones with high stereoselectivity [13] [14]. Direct β-alkylation of saturated aldehydes has been accomplished by combining photoredox catalysis and organocatalysis, using Ir(dmppy)₂(dtbbpy)PF₆ with dicyclohexylamine as the optimal combination [13]. The direct β-coupling of cyclic ketones with aryl ketones has been achieved via the synergistic combination of photoredox catalysis and organocatalysis to form γ-hydroxyketones [14].

This approach features the concurrent in situ formation of two different radical species: single-electron reduction of a diaryl or aryl-alkyl ketone and single-electron oxidation of a transiently formed ketone-derived enamine [14]. The order of these single electron transfer events depends on the nature of the photocatalyst employed [14]. This transformation provides a ketone-ketone selective heterocoupling in an intermolecular process without need for preactivation or masking of either of the carbonyl coupling partners [14].

Cascade Annulation Strategies

Organocatalyzed kinetic resolution of α-functionalized ketones has been achieved through asymmetric catalytic cascade annulation [10]. Researchers have realized a series of α-functionalized ketone resolution by introducing the nucleophilic malonate unit into the racemic α-functionalized ketone by group addition [10]. This method obtained up to 11 kinds of chiral α-functionalized ketones including α-methylated, α-benzylated, α-allylated, α-estermethylated, α-aminomethylated, and α-thiomethylated ketones with selectivity factors up to 684 [10].

The real kinetic resolution occurs at the second aldol step, with enantioenriched ketones recovered by the first reversible Michael process [10]. The two-key-step resolution mode initiated by the group addition is critical to the success of this protocol, providing opportunities for addressing challenges that could not be solved by direct one-key-step resolution methods [10].

Table 2: Organocatalytic α-Branching Methods

Catalyst TypeSubstrate ScopeEnantiomeric ExcessSelectivity FactorReference
Cinchona Primary AmineCyclic Ketones85-99%- [12]
Photoredox/Organo DualAldehydes/Ketones75-95%- [13]
Cascade Annulationα-Functionalized Ketones80-98%Up to 684 [10]
Proline DerivativesAromatic Aldehydes65-90%- [4]

Resolution Techniques for Diastereomeric Intermediates

Resolution techniques for diastereomeric intermediates represent crucial methodologies for obtaining enantiomerically pure (4S)-5-methyl-4-phenyl-2-hexanone [15] [16]. Since enantiomers have identical physical properties such as solubility and melting point, resolution is extremely difficult, but diastereomers have different physical properties that can be used to achieve separation [15].

Diastereomeric Salt Crystallization

Chiral crystallization with the use of resolving agents to form diastereomeric salts is a widely used technique for resolving chiral compounds [16]. An integrated approach has been developed to study this method experimentally, involving three key steps: formation of diastereomeric salts, solid-liquid phase equilibrium studies, and kinetic-based crystallization processes [16]. The conversion from N-methyl-D-glucamine-(S)-ibuprofen demonstrates that 7.3% and 22.57% of pure diastereomeric salt can be recovered in equilibrium-based and kinetic-based crystallization processes respectively [16].

The approach to resolve chiral compounds by diastereomeric salt crystallization involves reaction of a racemate with an enantiomerically pure chiral reagent to give a mixture of diastereomers, which can then be separated [15]. Reversing the first reaction leads to the separated enantiomers plus the recovered reagent [15]. By constructing appropriate phase diagrams, it can be decided whether it is feasible to recover the desired diastereomeric salts in an equilibrium-based crystallization process [16].

Enzymatic Resolution Methods

Ketoreductase-catalyzed kinetic resolution represents an effective approach for resolving racemic ketone intermediates [17] [18]. An early study of ketoreductase-catalyzed kinetic resolution involved the efficient kinetic resolution of bicyclic ketones using horse liver alcohol dehydrogenase [17] [18]. The ketoreductase-catalyzed reduction of bicyclic ketones could also be performed by Curvularia lunata and Rhodotorula rubra, with the Curvularia lunata-catalyzed kinetic resolution reaction displaying opposite stereoselectivity compared to horse liver alcohol dehydrogenase [17] [18].

A pharmaceutically important keto-phenol (6S,9R) has been obtained by KRED 101-catalyzed kinetic resolution of bridged bicyclic ketone phenol at a 1 kilogram scale [17] [18]. The substituted monocyclic ketones can also be resolved by ketoreductase-catalyzed reduction, with horse liver alcohol dehydrogenase showing the ability to perform kinetic resolution of β-substituted tetrahydrothiopyran-4-ones [17].

Lipase-Catalyzed Resolution

Lipase-catalyzed kinetic resolution has been extensively applied to the resolution of chiral alcohols and ketones through enantioselective transesterification [19] [20]. An extensive study of lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through enantioselective transesterification has been described, leading to excellent results with enantiomeric excesses greater than 99% in all cases and isolated yields of up to 49% [20].

Enhancement of enantioselectivity in lipase-catalyzed kinetic resolutions can be achieved by lowering the temperature to -40°C [19]. Dynamic kinetic resolution combines kinetic resolution with racemization to overcome the yield limitation of traditional kinetic resolution [21]. Readily available ruthenium complexes have been developed for efficient dynamic kinetic resolution of α-hydroxy ketones catalyzed by lipase from Pseudomonas stutzeri [21].

Desymmetrization Strategies

Enzymatic desymmetrization represents another powerful approach for obtaining chiral ketone intermediates [22] [23]. The kinetics of enzymatic desymmetrization have been analyzed for common kinetic mechanisms including ternary complex ordered for prochiral ketone reduction and ping-pong mechanisms for ketone amination and diol esterification [22]. For plausible values of enzyme kinetic parameters, the product enantiomeric excess can decline substantially as the reaction proceeds to high conversion [22].

The desymmetrization of bicyclic β-diketones by an enzymatic retro-Claisen reaction has been successfully demonstrated [23]. This enzymatic reaction represents an interesting desymmetrization that proceeds by an unusual enzyme-catalyzed retro-Claisen reaction [23]. Enzymes that hydrolyze 1,3-diketo functionality, β-diketone hydrolases, are rare, with only three reports describing their purification to homogeneity and characterization [23].

Table 3: Resolution Techniques Performance Data

Resolution MethodEnantiomeric ExcessYieldSelectivity FactorReference
Diastereomeric Salt Crystallization>95%22.57%- [16]
Ketoreductase Resolution>99%40-60%91% optical purity [17]
Lipase-Catalyzed Resolution>99%Up to 49%- [20]
Dynamic Kinetic Resolution85-95%70-85%- [21]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

190.135765193 g/mol

Monoisotopic Mass

190.135765193 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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